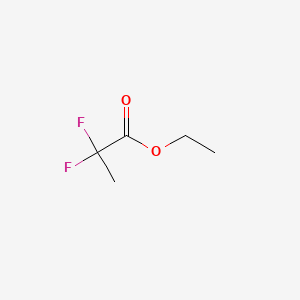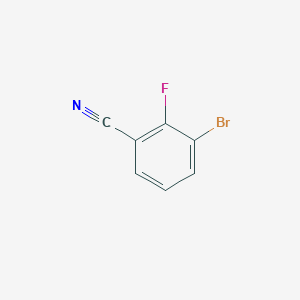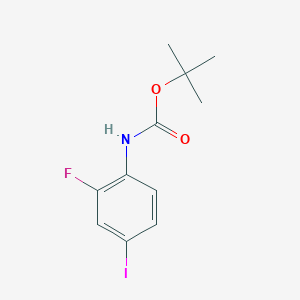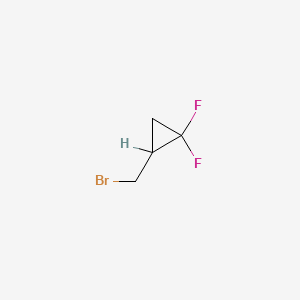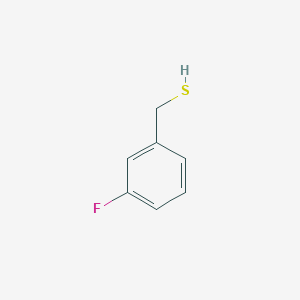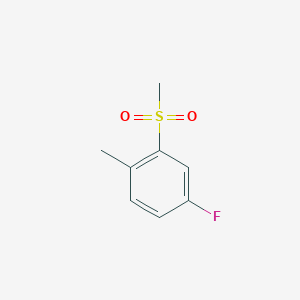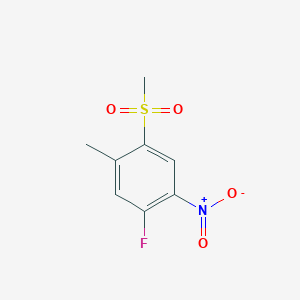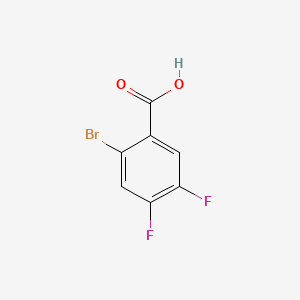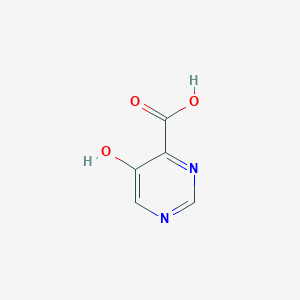
5-hydroxypyrimidine-4-carboxylic Acid
概要
説明
5-Hydroxypyrimidine-4-carboxylic acid is a chemical compound that belongs to the pyrimidine family, which is a class of heterocyclic aromatic organic compounds. This compound is of interest due to its potential applications in pharmaceuticals and its role as a building block in organic synthesis. The studies related to this compound often focus on its synthesis, molecular structure, chemical reactions, and physical and chemical properties, which are crucial for its application in drug development and other chemical processes.
Synthesis Analysis
The synthesis of pyrimidine derivatives, including those related to 5-hydroxypyrimidine-4-carboxylic acid, has been explored in various studies. For instance, the synthesis of 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines was achieved through cyclization and nucleophilic substitution reactions, which could be related to the synthesis pathways of 5-hydroxypyrimidine-4-carboxylic acid derivatives . Another study reported the synthesis of 5-halopyrimidine-4-carboxylic acid esters via the Minisci reaction, which is a regioselective process and could be adapted for the synthesis of 5-hydroxypyrimidine-4-carboxylic acid derivatives . Additionally, the synthesis of 5-cyanopyrimidine derivatives followed by hydrolysis to obtain pyrimidine-5-carboxylic acids provides a method that could potentially be applied to the synthesis of 5-hydroxypyrimidine-4-carboxylic acid .
Molecular Structure Analysis
The molecular structure of 5-hydroxypyrimidine-4-carboxylic acid and its derivatives is an important aspect of their chemical behavior and interaction with biological targets. The acid-base properties of some 5-hydroxypyrimidine derivatives were investigated, revealing that these compounds exist in the hydroxy form and are protonated at the nitrogen atom . This information is crucial for understanding the molecular interactions and stability of these compounds in different environments.
Chemical Reactions Analysis
The chemical reactions involving 5-hydroxypyrimidine-4-carboxylic acid derivatives are diverse and can lead to various pharmacologically active molecules. For example, the synthesis of 5-arylpyrimidine-2-carboxylic acids and their esters, which exhibit liquid-crystal characteristics, involves hydrolysis and oxidation reactions . The reactivity of these compounds can be further explored to understand the potential chemical transformations of 5-hydroxypyrimidine-4-carboxylic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-hydroxypyrimidine-4-carboxylic acid derivatives are influenced by their molecular structure. The study of their acid-base properties, as mentioned earlier, provides insights into their behavior in different pH environments . Additionally, the synthesis of novel 2-(hydroxyimino)-dihydropyrimidine-5-carboxylic acids and their evaluation for antimicrobial activity highlight the importance of understanding these properties for pharmaceutical applications .
科学的研究の応用
Inhibitor Development
5,6-Dihydroxypyrimidine-4-carboxylic acids show significant potential as inhibitors for hepatitis C virus (HCV) NS5B polymerase, particularly in the development of active site inhibitors. A study by Stansfield et al. (2004) highlighted the development of a 2-thienyl substituted analogue from this class, demonstrating improved activity against HCV NS5B polymerase (Stansfield et al., 2004).
Chemical Synthesis
Regan et al. (2012) explored the synthesis of 5-halopyrimidine-4-carboxylic acid esters using the Minisci homolytic alkoxycarbonylation of 5-halopyrimidines. This method allowed the efficient synthesis of compounds like ethyl 5-bromopyrimidine-4-carboxylate, which are useful in the preparation of pharmacologically active molecules, including potent CK2 inhibitors (Regan et al., 2012).
Acid-Base Properties and Structural Studies
Gashev et al. (1983) investigated the acid-base properties and structures of various 5-hydroxypyrimidine derivatives, comparing them with analogous 3-hydroxypyridine derivatives. This study provided insights into how different substituents affect the basicity and acidity of these compounds (Gashev et al., 1983).
Polarographic Oxidation
Chiang (1958) studied the polarographic oxidation of several 4, 5-dihydroxypyrimidines. This research provided valuable information about the oxidation potential and behavior of these compounds under different conditions, contributing to our understanding of their electrochemical properties (Chiang, 1958).
Synthesis of Anti-inflammatory Compounds
Kuvaeva et al. (2022) synthesized a new derivative of hydroxyoxopyrimidine, specifically focusing on its application in the development of an anti-inflammatory gel. This research not only provided a new compound with low toxicity and high anti-inflammatory activity but also detailed the critical stages in developing a semisolid dosage form for this compound (Kuvaeva et al., 2022).
Safety And Hazards
The safety and hazards associated with 5-Hydroxypyrimidine-4-carboxylic Acid are not explicitly mentioned in the literature. However, a related compound, 5-Hydroxypyrimidine-4-carboxylic Acid, is classified as a warning signal word, with hazard statements including H302-H315-H319-H3359.
将来の方向性
The future directions of research involving 5-Hydroxypyrimidine-4-carboxylic Acid are not explicitly mentioned in the literature. However, pyrimidines have been recognized for their potential therapeutic significance in various disease conditions1011. This suggests that 5-Hydroxypyrimidine-4-carboxylic Acid could also have potential applications in medicinal chemistry.
特性
IUPAC Name |
5-hydroxypyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O3/c8-3-1-6-2-7-4(3)5(9)10/h1-2,8H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGVSXPOWSJTBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-hydroxypyrimidine-4-carboxylic Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



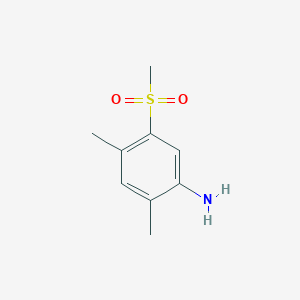
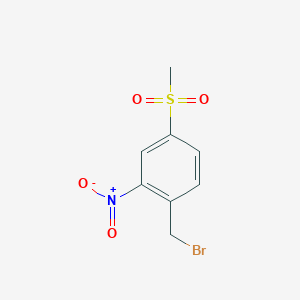
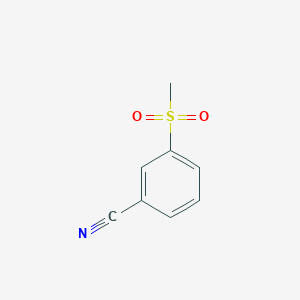
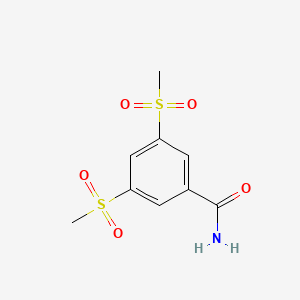
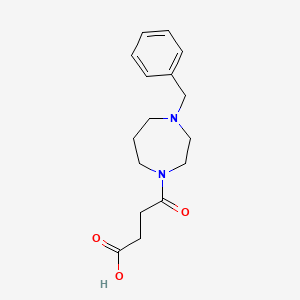
![5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylic acid](/img/structure/B1334221.png)
